molecular formula C7H14O2Si B14667174 3-Trimethylsilyloxybut-3-en-2-one CAS No. 42082-94-0

3-Trimethylsilyloxybut-3-en-2-one

Cat. No.: B14667174
CAS No.: 42082-94-0
M. Wt: 158.27 g/mol
InChI Key: WGNWMOLNFLAINK-UHFFFAOYSA-N
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Description

3-Trimethylsilyloxybut-3-en-2-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a butenone structure. This compound is notable for its utility in organic synthesis, particularly as a reagent and intermediate in various chemical reactions. The trimethylsilyl group imparts unique properties to the molecule, such as increased volatility and stability, making it a valuable tool in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trimethylsilyloxybut-3-en-2-one typically involves the reaction of butenone with trimethylsilyl chloride in the presence of a base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

3-Trimethylsilyloxybut-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or alkanes. Substitution reactions can result in a variety of halogenated or alkylated derivatives .

Scientific Research Applications

3-Trimethylsilyloxybut-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the protection of functional groups.

    Biology: The compound is employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.

    Medicine: It plays a role in the synthesis of drug candidates and the modification of existing drugs to improve their efficacy and stability.

    Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials .

Mechanism of Action

The mechanism of action of 3-Trimethylsilyloxybut-3-en-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group, which can enhance or inhibit certain reaction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Trimethylsilyloxybut-2-en-1-one
  • 3-Trimethylsilyloxybut-3-en-2-ol
  • 3-Trimethylsilyloxybut-3-en-2-amine

Uniqueness

Compared to similar compounds, 3-Trimethylsilyloxybut-3-en-2-one is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. The presence of the trimethylsilyl group at the 3-position of the butenone structure enhances its utility in various synthetic applications, making it a versatile reagent in organic chemistry .

Properties

IUPAC Name

3-trimethylsilyloxybut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2Si/c1-6(8)7(2)9-10(3,4)5/h2H2,1,3-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNWMOLNFLAINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343266
Record name 3-trimethylsilyloxybut-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42082-94-0
Record name 3-trimethylsilyloxybut-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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